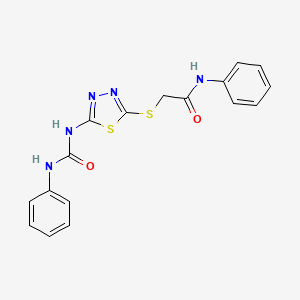

N-phenyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

CAS No.: 886942-32-1

Cat. No.: VC4264022

Molecular Formula: C17H15N5O2S2

Molecular Weight: 385.46

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 886942-32-1 |

|---|---|

| Molecular Formula | C17H15N5O2S2 |

| Molecular Weight | 385.46 |

| IUPAC Name | N-phenyl-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |

| Standard InChI | InChI=1S/C17H15N5O2S2/c23-14(18-12-7-3-1-4-8-12)11-25-17-22-21-16(26-17)20-15(24)19-13-9-5-2-6-10-13/h1-10H,11H2,(H,18,23)(H2,19,20,21,24) |

| Standard InChI Key | PREPOIQVMMWSGQ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3 |

Introduction

N-phenyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound featuring a phenyl group, a thiadiazole ring, and an acetamide moiety. This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities, including antimicrobial and anticancer properties. The presence of a phenylureido group attached to the thiadiazole ring enhances its potential therapeutic applications.

Synthesis Methods

The synthesis of compounds similar to N-phenyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multi-step reactions. For instance, the synthesis of related thiadiazole derivatives often starts with the formation of the thiadiazole ring using thiourea derivatives, followed by the introduction of the phenylureido group and the acetamide moiety through subsequent reactions.

Biological Activities and Applications

Thiadiazole derivatives, including N-phenyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide, are of interest due to their potential biological activities:

Research Findings and Future Directions

While specific research findings on N-phenyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide are scarce, studies on similar compounds suggest that modifications to the thiadiazole ring and attached groups can significantly influence biological activity. Future research should focus on optimizing synthesis methods and evaluating the compound's therapeutic potential through in vitro and in vivo studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume